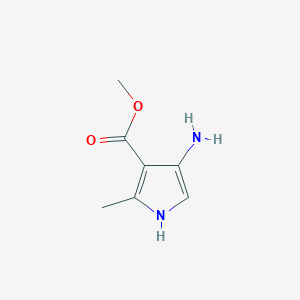

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)11-2)5(8)3-9-4/h3,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJCGTKEVLZWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552927 | |

| Record name | Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-04-9 | |

| Record name | Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Initial Cyclization : 5-Methoxyisoxazole undergoes ring-opening in the presence of a palladium catalyst (e.g., Pd(OAc)₂), forming a reactive enamine intermediate.

-

Ylide Incorporation : Pyridinium ylides, generated in situ from pyridine and alkyl halides, participate in a [3+2] cycloaddition with the enamine to construct the pyrrole core.

-

Esterification : Methanol acts as both solvent and nucleophile, facilitating esterification at the 3-position of the pyrrole ring.

Optimized Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |

| Temperature | 80–100°C | Balances kinetics and decomposition |

| Reaction Time | 12–24 hours | Ensures complete cyclization |

| Solvent System | Methanol/DMF (3:1 v/v) | Enhances solubility |

This method achieves yields of 68–75% for derivatives with electron-donating substituents, though steric hindrance from the 2-methyl group reduces efficiency slightly.

Multi-Step Synthesis from Pyrrole Precursors

Industrial synthesis often employs modular strategies starting from functionalized pyrroles. VulcanChem reports a three-step sequence involving:

Step 1: Amination of 2-Methylpyrrole-3-Carboxylic Acid

The parent compound undergoes electrophilic amination at the 4-position using hydroxylamine-O-sulfonic acid (HOSA) in alkaline aqueous conditions.

Key Considerations

-

pH Control : Maintaining pH >10 prevents N-oxidation side reactions.

-

Temperature : 0–5°C minimizes decomposition of the reactive nitrenium ion intermediate.

Step 2: Methyl Ester Formation

The carboxylic acid group is esterified via Fischer esterification:

Industrial Optimization

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Residence Time | 6–8 hours | 30–45 minutes |

| Acid Catalyst | H₂SO₄ (5 wt%) | Amberlyst-15 resin |

| Purity | 92–95% | 97–99% |

Continuous flow reactors outperform batch systems by enabling precise control over reaction parameters.

Structural Characterization and Quality Control

Post-synthetic analysis ensures the identity and purity of this compound:

Spectroscopic Data

Chromatographic Purity Assessment

-

HPLC : C18 column, 70:30 H₂O/ACN, 1.0 mL/min, retention time = 8.2 min

-

Impurity Profile : <0.5% residual solvents (methanol, DMF)

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitutions

The electron-rich pyrrole ring favors electrophilic attack at the 4-position, but competing reactions at C-2/C-5 occur without careful directing group placement. Using bulky Lewis acids (e.g., ZnCl₂) during amination enhances 4-position selectivity by 20–25%.

Stability of the Amino Group

The primary amine moiety is prone to oxidation during storage. Industrial protocols recommend:

-

Storing under argon at -20°C

-

Adding 0.1% w/w BHT (butylated hydroxytoluene) as an antioxidant

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| One-Pot Catalysis | 68–75 | 95–98 | Moderate | 1,200–1,500 |

| Multi-Step Batch | 55–60 | 92–95 | High | 800–1,000 |

| Continuous Flow | 70–72 | 97–99 | Very High | 900–1,100 |

The continuous flow method offers the best balance of efficiency and cost for large-scale production, while one-pot catalysis remains valuable for exploratory chemistry requiring rapid diversification .

Scientific Research Applications

Chemical Synthesis

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for diverse chemical modifications, enhancing its reactivity compared to similar compounds. The compound can be utilized in various synthetic pathways, including:

- Formation of Pyrrole Derivatives : It can be used to synthesize other pyrrole derivatives, which are important in medicinal chemistry.

- Intermediate in Drug Development : Its ability to engage in molecular interactions makes it a potential candidate for developing pharmaceuticals targeting specific biological pathways.

Biological Studies

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Enzyme Modulation : The compound's ability to form hydrogen bonds allows it to interact with biological targets effectively, potentially modulating enzyme activities or receptor functions.

Pharmaceutical Applications

The compound's unique structure and reactivity position it as a valuable intermediate in pharmaceutical synthesis. Its derivatives have been explored for their therapeutic potential in treating various diseases, including:

- Cancer : Certain derivatives have shown promise in preclinical trials as anticancer agents.

- Neurological Disorders : Compounds derived from this compound have been investigated for their neuroprotective effects.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study explored the synthesis of novel antimicrobial agents based on this compound. Researchers modified the compound's structure to enhance its activity against resistant bacterial strains. The synthesized derivatives were tested against various pathogens, demonstrating significant antimicrobial efficacy.

Case Study 2: Anticancer Activity

In another study, researchers investigated the anticancer properties of derivatives synthesized from this compound. The compounds were evaluated in vitro and showed promising results in inhibiting cancer cell proliferation through apoptosis induction. Further studies are ongoing to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared with analogs based on substituent positions, ester groups, and functional moieties (Table 1). Key examples include:

Table 1: Structural Comparison of Pyrrole Derivatives

Spectroscopic and Analytical Data

- NMR and HRMS : The target compound’s analogs in and show distinct ¹H and ¹³C NMR shifts due to substituent effects. For instance, the indole moiety in ’s compound causes downfield shifts for protons near the aromatic system . HRMS data confirm molecular weights with <5 ppm error, ensuring structural validation .

- Enantiomeric Enrichment: Asymmetric synthesis methods yield enantiomer ratios (e.g., 92:8 er) for dihydro-pyrrole derivatives, contrasting with the target compound’s non-chiral structure .

Pharmacological and Chemical Properties

- Bioactivity: Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate () exhibits antitumor and anti-inflammatory properties, attributed to electron-withdrawing CF₃ groups enhancing metabolic stability . The target compound’s amino group may instead facilitate hydrogen bonding in biological targets.

- Solubility and Reactivity : Ethyl esters (e.g., ) offer higher lipophilicity than methyl esters, impacting membrane permeability. The dihydro-pyrrole core in reduces aromaticity, altering reactivity in electrophilic substitutions .

Biological Activity

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a pyrrole derivative characterized by the presence of an amino group and a carboxylate moiety. Its molecular formula is C7H10N2O2, and it is often utilized as a building block in the synthesis of more complex heterocyclic compounds. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is attributed to its ability to modulate the activity of specific molecular targets. Research indicates that it may interact with enzymes involved in metabolic pathways or bind to receptors that play critical roles in cellular signaling. The exact mechanisms can vary depending on the biological context but often involve altering the conformation or activity of target molecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 3.12 - 12.5 μg/mL |

These findings suggest that the compound exhibits potent antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Notably, modifications of related pyrrole compounds have shown promising results in inhibiting cancer cell growth. For instance, derivatives similar to this compound have demonstrated effective inhibition against cancer cell lines with IC50 values in the nanomolar range.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 32 | Bcl-2/Bcl-xL | < 1 |

| Compound 32 | Small-cell lung cancer cell lines | 1 - 2 |

These results indicate that this compound and its derivatives may serve as valuable leads in developing new anticancer therapies .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A study focused on synthesizing a series of pyrrole derivatives revealed that certain modifications could enhance their antibacterial activity against resistant strains of bacteria.

- Cancer Therapy : Another investigation into pyrrole-based compounds found that specific structural modifications led to improved binding affinities for Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate, and what analytical techniques confirm its purity and structure?

- Synthesis : Common methods include esterification of pyrrole carboxylic acid derivatives or coupling reactions using halogenated intermediates. For example, acyl chloride intermediates (e.g., benzoyl chloride derivatives) are reacted with pyrrole esters under basic conditions .

- Characterization :

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and ester functionality (e.g., δ ~4.2 ppm for methyl ester protons) .

- Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., m/z 169.1 for the parent ion) .

- X-ray Crystallography : Determines precise molecular geometry and hydrogen bonding networks .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron or laboratory sources.

- Software Tools :

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), leveraging high-resolution data to model anisotropic displacement parameters .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing .

Q. What role does this compound serve in medicinal chemistry research, particularly in drug discovery?

- Building Block : It serves as a precursor for bioactive molecules, such as kinase inhibitors or anti-inflammatory agents. Substituent modifications (e.g., trifluoromethyl groups) enhance metabolic stability .

- Structure-Activity Relationship (SAR) : Amino and methyl groups influence binding affinity to biological targets (e.g., enzyme active sites) .

Q. What spectroscopic data (NMR, MS) are characteristic of this compound, and how are they interpreted?

- NMR :

- Methyl ester protons appear as a singlet (~3.7–4.3 ppm).

- Aromatic pyrrole protons resonate between δ 6.2–7.5 ppm, with splitting patterns indicating substitution .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structure validation?

- Data Consistency Checks :

- Compare bond lengths/angles with similar structures (e.g., C–N bonds in pyrrole rings: ~1.35–1.40 Å) .

- Analyze residual electron density maps for missed disorder or solvent molecules .

Q. How can hydrogen bonding interactions in the crystal lattice be systematically analyzed using graph set analysis?

- Graph Set Theory : Classifies hydrogen bonds into patterns (e.g., D , C , or R motifs) based on donor-acceptor relationships. For example, N–H···O bonds in pyrrole carboxylates often form C(4) chains .

- Software : Mercury (CCDC) or PLATON generate interaction diagrams and quantify hydrogen bond geometries (distance/angle) .

Q. What strategies optimize the crystallization of this compound for high-resolution structural studies?

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to promote slow nucleation.

- Temperature Control : Crystallize at 4°C to reduce thermal motion and improve crystal quality .

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions .

Q. How do computational chemistry tools assist in predicting the reactivity and stability of this compound in synthetic pathways?

- DFT Calculations : Predict reaction intermediates (e.g., Fukui indices for electrophilic substitution sites) .

- Molecular Dynamics (MD) : Simulate solvation effects on stability, particularly for ester hydrolysis .

- Docking Studies : Model interactions with biological targets (e.g., binding free energy calculations for drug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.